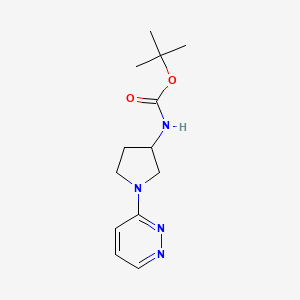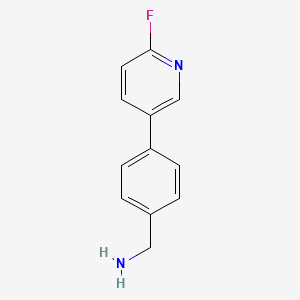
N-diazosulfamoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-diazosulfamoyl fluoride, also known as sulfuryl azide fluoride, is a chemical compound with the molecular formula FN₃O₂S and a molecular weight of 125.08 g/mol . This compound is characterized by the presence of a diazo group (-N=N-) and a sulfonyl fluoride group (-SO₂F), making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-diazosulfamoyl fluoride typically involves the reaction of sulfuryl chloride fluoride (SO₂ClF) with sodium azide (NaN₃) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and implementing safety measures to handle the potentially hazardous azide intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
N-diazosulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diazo group is replaced by other nucleophiles.
Cycloaddition Reactions: The diazo group can engage in cycloaddition reactions with alkenes or alkynes to form heterocyclic compounds.
Decomposition Reactions: Under certain conditions, this compound can decompose to release nitrogen gas (N₂) and form reactive intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes, alkynes, and various nucleophiles such as amines and alcohols. Reactions are typically conducted under mild conditions to prevent the decomposition of the diazo group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with alkenes can yield pyrazoline derivatives, while substitution reactions with amines can produce sulfonamide derivatives .
Applications De Recherche Scientifique
N-diazosulfamoyl fluoride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-diazosulfamoyl fluoride involves the generation of reactive intermediates through the decomposition of the diazo group. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-diazosulfamoyl fluoride include other diazo compounds and sulfonyl fluorides, such as:
Diazomethane (CH₂N₂): A simple diazo compound used in organic synthesis.
Sulfonyl Chloride Fluoride (SO₂ClF): A related sulfonyl halide used as a reagent in organic chemistry.
Uniqueness
This compound is unique due to its combination of a diazo group and a sulfonyl fluoride group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable reagent in both academic and industrial research .
Propriétés
Formule moléculaire |
FN3O2S |
|---|---|
Poids moléculaire |
125.09 g/mol |
Nom IUPAC |
N-diazosulfamoyl fluoride |
InChI |
InChI=1S/FN3O2S/c1-7(5,6)4-3-2 |
Clé InChI |
QAGYXMQZSHPCMY-UHFFFAOYSA-N |
SMILES canonique |
[N-]=[N+]=NS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)

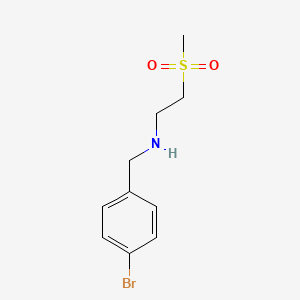
![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
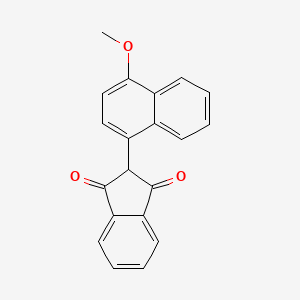

![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
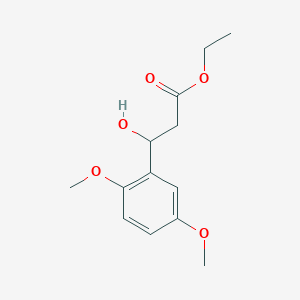



![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)
